molecular formula C23H20N6O2 B2555971 N6-[(furan-2-yl)methyl]-N4-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine CAS No. 946289-55-0

N6-[(furan-2-yl)methyl]-N4-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine

Cat. No.: B2555971
CAS No.: 946289-55-0
M. Wt: 412.453
InChI Key: QSOBLZONJBXDOZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N6-[(furan-2-yl)methyl]-N4-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine is a pyrazolo[3,4-d]pyrimidine derivative characterized by a 1-phenyl core, a 4-methoxyphenyl substituent at the N4 position, and a furan-2-ylmethyl group at the N6 position. The pyrazolo[3,4-d]pyrimidine scaffold is a privileged structure in medicinal chemistry due to its resemblance to purine bases, enabling interactions with biological targets such as kinases and enzymes .

Properties

IUPAC Name

6-N-(furan-2-ylmethyl)-4-N-(4-methoxyphenyl)-1-phenylpyrazolo[3,4-d]pyrimidine-4,6-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20N6O2/c1-30-18-11-9-16(10-12-18)26-21-20-15-25-29(17-6-3-2-4-7-17)22(20)28-23(27-21)24-14-19-8-5-13-31-19/h2-13,15H,14H2,1H3,(H2,24,26,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSOBLZONJBXDOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC2=C3C=NN(C3=NC(=N2)NCC4=CC=CO4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N6-[(furan-2-yl)methyl]-N4-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and can be tailored to achieve high yields and selectivity.

Industrial production methods for this compound may involve optimization of the synthetic route to ensure scalability and cost-effectiveness. This includes the use of continuous flow reactors and automated synthesis platforms to enhance reaction efficiency and product purity.

Chemical Reactions Analysis

N6-[(furan-2-yl)methyl]-N4-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine undergoes various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.

Common reagents used in these reactions include palladium catalysts, organoboron compounds, and reducing agents like hydrogen gas. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Medicinal Chemistry

N6-[(furan-2-yl)methyl]-N4-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine has garnered significant attention for its potential as an anticancer agent . Research indicates that the compound can inhibit specific kinases involved in cancer cell proliferation, making it a candidate for targeted cancer therapies .

The compound exhibits various biological activities due to its interaction with molecular targets such as kinases and enzymes. It binds to the active sites of these proteins, inhibiting their activity and disrupting key cellular pathways. This mechanism can lead to the inhibition of cancer cell proliferation and induction of apoptosis .

Material Science

In addition to its medicinal applications, this compound is also being explored in materials science for developing new materials with unique electronic and optical properties .

Case Study 1: Anticancer Activity

A study investigated the anticancer properties of this compound against various cancer cell lines. The results demonstrated significant inhibition of cell growth in vitro, particularly against breast cancer cells. The compound's ability to induce apoptosis was confirmed through flow cytometry analysis .

Case Study 2: Kinase Inhibition

Another research focused on the compound's role as a kinase inhibitor. It was shown to effectively inhibit the activity of specific kinases involved in signaling pathways critical for tumor progression. In vivo studies indicated promising results in reducing tumor size in mouse models .

Mechanism of Action

The mechanism of action of N6-[(furan-2-yl)methyl]-N4-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine involves its interaction with specific molecular targets, such as kinases and enzymes. The compound binds to the active site of these proteins, inhibiting their activity and disrupting key cellular pathways. This can lead to the inhibition of cancer cell proliferation and induction of apoptosis.

Comparison with Similar Compounds

Key Observations:

  • Melting Points : Methoxy substituents at N4 correlate with higher melting points (e.g., 243–245°C for 2-methoxyphenyl vs. 199–201°C for 3-methoxyphenyl) due to enhanced crystallinity from polar groups .
  • Solubility : Alkoxy chains (e.g., 3-methoxypropyl in ) likely improve aqueous solubility compared to aromatic substituents like furan-2-ylmethyl.
  • Steric Effects : Bulky groups (e.g., isopropyl in ) may hinder molecular packing, reducing melting points and affecting binding pocket interactions.

Biological Activity

N6-[(furan-2-yl)methyl]-N4-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine is a complex organic compound belonging to the pyrazolo[3,4-d]pyrimidine class, which has garnered attention for its diverse biological activities. This article explores the compound's synthesis, biological activity, and potential therapeutic applications based on recent research findings.

Synthesis of the Compound

The synthesis of this compound typically involves multi-step organic reactions. A common method includes the Suzuki–Miyaura coupling reaction , which facilitates the formation of carbon-carbon bonds between aryl halides and organoboron compounds in the presence of a palladium catalyst. Optimization of synthetic routes for industrial production focuses on scalability and cost-effectiveness, often utilizing continuous flow reactors and automated synthesis platforms to enhance yield and purity .

Anticancer Activity

Several studies have highlighted the anticancer potential of pyrazolo[3,4-d]pyrimidine derivatives, including this compound. The compound exhibits significant antiproliferative effects against various cancer cell lines:

  • Cell Lines Tested : A549 (lung cancer), HepG2 (hepatoma), MCF-7 (breast cancer), and PC-3 (prostate cancer).

Key Findings:

CompoundCell LineIC50 (µM)
N6 compoundA5498.21
N6 compoundHepG219.56
N6 compoundMCF-71.74
N6 compoundPC-3Not specified

The IC50 values indicate the concentration required to inhibit cell growth by 50%, demonstrating that this compound can effectively induce apoptosis in cancer cells at low micromolar concentrations .

The mechanism through which this compound exerts its anticancer effects is believed to involve inhibition of specific kinases associated with cell proliferation and survival pathways. In particular, studies have shown that pyrazolo[3,4-d]pyrimidines can inhibit cyclin-dependent kinases and epidermal growth factor receptors (EGFR) .

Inhibition Studies:

Recent research demonstrated that derivatives of this compound significantly inhibited wild-type EGFR with an IC50 value as low as 0.016 µM and also showed activity against mutant forms like EGFR T790M . This suggests a promising avenue for developing targeted therapies against resistant cancer types.

Other Biological Activities

Beyond anticancer properties, pyrazolo[3,4-d]pyrimidines exhibit a range of biological activities including:

  • Anti-inflammatory : Compounds in this class have shown potential in reducing inflammation.
  • Antimicrobial : Some derivatives possess antimicrobial properties effective against various pathogens.
  • Xanthine oxidase inhibition : This activity suggests potential applications in treating gout and other conditions related to uric acid metabolism .

Study 1: Antitumor Efficacy

A study evaluated a series of pyrazolo[3,4-d]pyrimidines for their anticancer activity using flow cytometric analysis. The results indicated that compounds similar to N6 exhibited significant apoptotic effects on A549 cells at low concentrations .

Study 2: Kinase Inhibition

Research focused on the Src kinase inhibitory activities of pyrazolo[3,4-d]pyrimidines revealed that specific derivatives showed promising results with IC50 values indicating effective inhibition. These findings support the potential use of such compounds in cancer therapy targeting specific signaling pathways .

Q & A

Basic: What are the established synthetic routes for this pyrazolo[3,4-d]pyrimidine derivative, and how are intermediates characterized?

The compound is synthesized via multi-step reactions involving nucleophilic substitutions and condensation. A representative approach (for analogs) includes:

  • Step 1 : Reacting a pyrazolo-pyrimidine core with alkyl halides (e.g., furfuryl bromide) in dry acetonitrile under reflux to introduce the furan-2-ylmethyl group.
  • Step 2 : Coupling with 4-methoxyaniline derivatives in dichloromethane or toluene, followed by purification via recrystallization (acetonitrile/ethanol) .
  • Characterization : Intermediates are validated using IR (e.g., NH/CO stretches at 3300–1650 cm⁻¹) and ¹H NMR (e.g., methoxy protons at δ 3.7–3.8 ppm; furan protons at δ 6.2–7.4 ppm) .

Basic: Which spectroscopic and crystallographic techniques are critical for structural validation?

  • Spectroscopy : ¹H/¹³C NMR confirms substituent integration (e.g., aromatic protons, methoxy groups). IR identifies functional groups like secondary amines (N-H stretches ~3400 cm⁻¹) .
  • X-ray Crystallography : Resolves conformational details (e.g., dihedral angles between pyrimidine and phenyl rings, intramolecular H-bonds). For analogs, deviations of ~12° between ring planes and H-bonding (N–H⋯N/O) stabilize the structure .

Basic: What in vitro assays are recommended for preliminary biological screening?

  • Enzyme Inhibition : Use fluorescence-based assays (e.g., kinase or COX-2 inhibition) with ATP/cofactor competition.
  • Antimicrobial Activity : Broth microdilution (MIC determination) against Gram-positive/negative strains .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HepG2, MCF-7) with IC₅₀ calculations.

Advanced: How can synthetic yields be optimized while minimizing byproducts?

  • Catalysis : Employ Pd-mediated cross-coupling for aryl-amine bonds (e.g., Buchwald-Hartwig conditions) to reduce side reactions.
  • Solvent Optimization : Replace acetonitrile with DMF or THF for better solubility of intermediates.
  • Purification : Use flash chromatography (silica gel, ethyl acetate/hexane gradient) before recrystallization to remove polar impurities .

Advanced: How to resolve contradictions in biological activity data across studies?

  • Purity Analysis : Quantify impurities via HPLC (C18 column, acetonitrile/water mobile phase) or LC-MS.
  • Conformational Analysis : Compare crystal structures (XRD) to assess if polymorphism alters bioactivity. For example, H-bonding variations in polymorphs may affect target binding .
  • Assay Standardization : Validate cell lines/passage numbers and enzyme batch consistency.

Advanced: What strategies identify the molecular target or mechanism of action?

  • Computational Docking : Use Schrödinger Suite or AutoDock to model binding to kinases (e.g., JAK2, EGFR). Focus on pyrimidine’s H-bonding with catalytic lysine residues.
  • Biophysical Assays : Surface plasmon resonance (SPR) measures binding kinetics to purified targets.
  • Pathway Analysis : RNA-seq/proteomics post-treatment reveals downstream signaling perturbations (e.g., MAPK/STAT pathways) .

Advanced: How do polymorphic forms influence physicochemical properties and bioavailability?

  • Polymorph Screening : Use solvent-drop grinding or temperature cycling to isolate forms.
  • Property Analysis : Compare dissolution rates (USP apparatus) and solubility (shake-flask method) across polymorphs.
  • Stability Studies : DSC/TGA profiles (e.g., melting points, decomposition temps) and PXRD patterns differentiate forms .

Advanced: How to design SAR studies for optimizing substituent effects?

  • Substituent Libraries : Synthesize analogs with halogens, electron-donating/withdrawing groups at N4/N6 positions.
  • Computational Guidance : DFT calculations (e.g., Mulliken charges) predict electronic effects on H-bond donor/acceptor capacity.
  • Biological Testing : Correlate IC₅₀ values (e.g., kinase inhibition) with substituent Hammett σ values .

Advanced: What theoretical frameworks guide experimental design for this compound?

  • Drug Design Principles : Apply Lipinski’s Rule of Five to assess drug-likeness (e.g., logP <5, MW <500).
  • Conceptual Frameworks : Link synthesis to bioisosterism (e.g., furan as a heterocyclic bioisostere for phenyl) or fragment-based drug discovery (FBDD) .

Advanced: How to validate hypotheses about its role in modulating oxidative stress pathways?

  • ROS Assays : Measure intracellular ROS levels (DCFH-DA probe) in treated vs. untreated cells.
  • Enzyme Profiling : Test inhibition of NADPH oxidase or xanthine oxidase.
  • In Vivo Models : Use zebrafish or murine models with induced oxidative stress (e.g., paraquat exposure) to assess protective effects .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.